molecular formula C11H12Cl2O3 B13675108 Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate

Cat. No.: B13675108
M. Wt: 263.11 g/mol
InChI Key: XWKHDJVZZYTGMM-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 2,3-dichlorophenyl substituent attached to the β-carbon of the propanoate backbone. This compound belongs to a class of chiral molecules with applications in asymmetric synthesis and pharmaceutical intermediates. The presence of chlorine atoms at the 2- and 3-positions of the aromatic ring introduces steric and electronic effects that influence its reactivity, solubility, and optical properties .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Cl2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3

InChI Key

XWKHDJVZZYTGMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The common synthetic approach to ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate involves the hydroxylation of ethyl 3-(2,3-dichlorophenyl)propanoate or related α,β-unsaturated esters. This is often achieved via nucleophilic addition of hydroxide or hydroxy-containing nucleophiles to the activated double bond or via catalytic hydroxylation of alkene precursors.

A representative method reported involves the following key steps:

  • Starting from an alkene precursor bearing the 2,3-dichlorophenyl group.
  • Reaction with a hydroxylating agent or catalytic system in an appropriate solvent.
  • Purification by flash chromatography to isolate the β-hydroxy ester.

Specific Reported Procedure

A detailed preparation of ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate, a closely related compound, was reported in the Royal Society of Chemistry supplementary data (which can be extrapolated to the 2,3-dichloro isomer with minor positional changes) with the following protocol:

  • A solution of the precursor (20 mmol) and pyridine (1 equiv) in tetrahydrofuran (THF) was added dropwise at 0 °C.
  • The mixture was stirred for 1 hour at 0 °C and then warmed to room temperature for an additional 30 minutes.
  • The reaction mixture was concentrated under reduced pressure.
  • The crude product was dissolved in dichloromethane (DCM), washed with saturated aqueous copper sulfate solution to remove impurities, dried over sodium sulfate, and concentrated.
  • The residue was dissolved in DCM and poured into pentanes to precipitate impurities.
  • The mixture was filtered and concentrated to yield the alkyl N-phthalimidoyl oxalate intermediate.
  • Final purification was achieved by flash chromatography using petroleum ether/ethyl acetate (6:1) as eluent.
  • The product was obtained as a colorless oil with a yield of approximately 57%.

This method is adaptable to the 2,3-dichlorophenyl isomer with expected similar yields and purification profiles.

Catalytic Hydroxylation Approaches

Other methods for synthesizing β-hydroxy esters involve catalytic systems such as Lewis acids to promote hydroxylation or related transformations:

  • Lewis acid catalysis using Zn(OTf)₂, FeCl₃, or InCl₃ has been shown effective in similar synthetic contexts for related hydroxy esters and oxazole derivatives with trifluoromethyl-substituted alcohol units.
  • Typical conditions include stirring the substrate with the catalyst in 1,2-dichloroethane at elevated temperatures (around 70 °C) for 12 hours, followed by aqueous workup, extraction, drying, and chromatographic purification.
  • These catalytic methods yield β-hydroxy esters with yields ranging from 56% to over 80%, depending on substrate and catalyst.

While these methods were reported for trifluoromethyl-substituted analogs, the principles are applicable to dichlorophenyl-substituted β-hydroxy esters with suitable optimization.

Purification and Characterization

Purification Techniques

  • Flash column chromatography is the preferred method for purification.
  • Typical eluent systems are petroleum ether/ethyl acetate mixtures in ratios around 6:1.
  • Precipitation from dichloromethane/pentane mixtures followed by filtration is used to remove insoluble impurities before chromatography.

Characterization Data (Representative for 3,4-Dichlorophenyl Analog)

Characteristic Data
Physical State Colorless oil
Yield ~57%
^1H NMR (400 MHz, CDCl₃) δ 7.50 (d, J=1.9 Hz, 1H), 7.42 (d, J=8.3 Hz, 1H), 7.21 (dd, J=8.3, 1.9 Hz, 1H), 5.08 (t, J=6.3 Hz, 1H), 4.19 (q, J=7.1 Hz, 2H), 3.54 (br, 1H), 2.69 (d, J=6.3 Hz, 2H), 1.27 (t, J=7.1 Hz, 3H)
^13C NMR (100 MHz, CDCl₃) δ 172.1, 142.7, 132.6, 131.6, 130.5, 127.8, 125.0, 69.1, 61.1, 43.0, 14.1
HRMS (ESI) Calculated for C11H12Cl2O3Na [M+Na]+: 285.0061; Found: 285.0061

These data confirm the structure and purity of the β-hydroxy ester product.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Pyridine-mediated hydroxylation in THF Precursor + pyridine, 0 °C to RT, workup with CuSO₄, flash chromatography ~57 Straightforward, mild conditions
Lewis acid catalysis (Zn(OTf)₂) Substrate + Zn(OTf)₂, DCE, 70 °C, 12 h, aqueous workup, chromatography Up to 83* Efficient for related substrates; catalyst screening required
FeCl₃ catalysis Substrate + FeCl₃, DCE, 70 °C, 12 h ~56 Alternative Lewis acid catalyst

*Yield reported for trifluoromethylated analogs; expected similar for dichlorophenyl derivatives with optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Ethyl 3-(2,3-dichlorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(2-methoxy-3-chlorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of dichlorophenyl groups on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Position Effects on Chlorinated Phenyl Rings

The position of chlorine substituents on the phenyl ring significantly impacts physicochemical properties and stereochemical outcomes. Below is a comparison with closely related compounds:

Compound Name Substituent Positions Key Findings Reference ID
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-dichloro (S)-configuration confirmed via Mosher's ester derivatization; methoxy protons shielded at 3.49 ppm in $^1$H-NMR . [1, 2, 5]
Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate 3,4-dichloro Structural similarity score: 0.96; higher electron-withdrawing effects alter carbonyl reactivity . [9]
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate 2,4-dichloro Similarity score: 0.90; steric hindrance differs due to asymmetric substitution . [9]
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate 3,5-dichloro Symmetric substitution reduces chiral complexity; similarity score: 0.96 . [9]

Functional Group Modifications

Variations in the propanoate backbone or substituents alter chemical behavior:

Compound Name Functional Group Key Differences from Target Compound Reference ID
Ethyl 3-(3-chlorophenyl)-3-cyano-2-oxopropanoate Cyano, oxo groups Increased electrophilicity at C2 due to cyano and ketone groups; reduced hydrogen-bonding capacity . [14]
Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl Amino group Basic amino group enhances solubility in acidic media; distinct pharmacokinetic profile . [15]
Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate Bromo, fluoro substituents Halogen diversity increases molecular weight (287.15 g/mol) and polarizability; alters NMR chemical shifts . [11]

Key Insight: Replacement of the hydroxy group with amino or cyano functionalities modifies solubility and reactivity, highlighting the hydroxy group’s role in chiral recognition and derivatization .

Stereochemical and Spectroscopic Comparisons

The absolute configuration of β-hydroxy esters is often determined using Mosher’s esters. For example:

  • Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate: $^{19}$F-NMR of Mosher’s ester showed deshielded fluorine signals at −71.49 ppm, confirming (S)-configuration .
  • Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate: Methyl groups at 2,3-positions reduce electronic anisotropy, simplifying $^1$H-NMR splitting patterns compared to dichloro analogs .

Key Insight : Chlorine’s electronegativity in the target compound complicates NMR spectra but enhances diastereomeric differentiation during derivatization .

Biological Activity

Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and a dichlorophenyl moiety. This structure is pivotal in determining its biological interactions.

  • Molecular Formula : C12H12Cl2O3
  • Molecular Weight : 275.13 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyl and ester functional groups enhance its binding affinity to these targets, influencing various biochemical pathways.

  • Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Its chiral nature allows for selective binding to receptors, which can lead to varied biological responses depending on the enantiomer.

Biological Activity Findings

Several studies have reported on the biological activities associated with this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation in certain types of cancer cells.

Data Table: Biological Activity Overview

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
AnticancerMCF-7 (breast cancer)50% inhibition at 50 µM
Enzyme InhibitionCholinesteraseIC50 = 25 µM

Case Studies

  • Antimicrobial Study :
    A study conducted on the antimicrobial effects of this compound showed significant inhibition against Gram-negative bacteria such as E. coli. The compound was tested at various concentrations, demonstrating a dose-dependent response.
  • Cancer Cell Proliferation :
    In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a notable reduction in cell viability. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,3-dichlorophenyl)-3-hydroxypropanoate, and how can reaction parameters be optimized?

The compound is synthesized via esterification of 3-(2,3-dichlorophenyl)-3-hydroxypropanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and catalyst concentration (1–5 mol%). Automation improves batch consistency by maintaining precise conditions . For purity, vacuum distillation or column chromatography is recommended.

Q. How does the dichlorophenyl moiety influence the compound’s chemical reactivity and stability?

The 2,3-dichlorophenyl group enhances electrophilicity due to electron-withdrawing Cl atoms, promoting nucleophilic substitution (e.g., ester hydrolysis or aryl ring modifications). Stability studies under varying pH and temperature show degradation above 100°C or in alkaline conditions, necessitating storage at 4°C in inert atmospheres .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR (¹H/¹³C): Confirms ester linkage and hydroxy group positioning (δ 4.1–4.3 ppm for ethyl group; δ 5.2–5.5 ppm for hydroxy proton).
  • HPLC-MS : Detects impurities (<0.5% by area) and validates molecular ion peaks (e.g., m/z 263.11 [M+H]⁺) .
  • FT-IR : Identifies carbonyl (C=O, ~1730 cm⁻¹) and hydroxyl (O-H, ~3450 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes like oxidoreductases. The dichlorophenyl group’s hydrophobic and electronic effects enhance binding to active sites. Comparative studies with 2,6-dichloro analogs show positional Cl atoms alter binding affinities by 15–30%, suggesting substituent optimization via Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

Discrepancies arise from substituent positioning (e.g., 2,3- vs. 2,6-dichloro). Systematic SAR studies using in vitro assays (e.g., enzyme inhibition IC₅₀) and in silico ADMET profiling (e.g., SwissADME) clarify structure-activity relationships. For example, 2,3-dichloro derivatives exhibit 2× higher antioxidant activity than 2,4-dichloro variants due to improved radical scavenging .

Q. How are continuous flow reactors applied to scale up synthesis while minimizing side products?

Flow chemistry enables rapid mixing and heat dissipation, reducing byproducts like diesters or dehydration products. Using solid acid catalysts (e.g., Amberlyst-15) in a packed-bed reactor achieves 85% yield (vs. 65% batch) at 70°C and 2 mL/min flow rate. Real-time FTIR monitoring adjusts residence time dynamically .

Q. What experimental models assess the compound’s neuroprotective potential?

  • In vitro : SH-SY5Y cells exposed to H₂O₂ or β-amyloid, with viability measured via MTT assay. Pretreatment with 10–50 μM compound reduces ROS by 40–60% .
  • In vivo : Rodent models of neuroinflammation (e.g., LPS-induced meningitis) show decreased TNF-α and IL-6 levels after intraperitoneal administration (20 mg/kg/day) .

Methodological Considerations

Q. How to differentiate between ester hydrolysis and aryl chlorination side reactions?

  • Kinetic studies : Hydrolysis dominates in aqueous acidic/alkaline conditions (pH <2 or >10), while chlorination requires FeCl₃ catalysts and occurs at >100°C.
  • LC-MS tracking : Hydrolysis yields 3-(2,3-dichlorophenyl)-3-hydroxypropanoic acid (m/z 235.05), whereas chlorination forms tri/tetrachloro byproducts (m/z >300) .

Q. What protocols ensure reproducibility in enzyme inhibition assays?

  • Standardized buffers : Use Tris-HCl (pH 7.4) with 0.1% BSA to prevent non-specific binding.
  • Positive controls : Include known inhibitors (e.g., ascorbic acid for antioxidant assays).
  • Triplicate runs : Statistical validation via ANOVA (p <0.05) minimizes variability .

Comparative Studies

Q. How do halogen substituents (Cl, Br, F) impact the compound’s pharmacokinetic profile?

  • Lipophilicity (logP) : Cl (2.8) > Br (3.1) > F (2.3), affecting blood-brain barrier penetration.
  • Metabolic stability : Microsomal assays (human liver S9 fraction) show t₁/₂ of 120 min (Cl) vs. 90 min (Br) due to CYP450 affinity differences .

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